(E)-Ethyl 3-(4-hydroxyphenyl)acrylate
Overview
Description
(E)-Ethyl 3-(4-hydroxyphenyl)acrylate is a compound that is part of a broader class of organic molecules known as acrylates. These compounds are characterized by the presence of a vinyl group adjacent to a carboxylic ester function. The specific structure of (E)-ethyl 3-(4-hydroxyphenyl)acrylate includes an ethyl ester linked to an acrylic acid moiety, which is further substituted with a hydroxyphenyl group. This structure is indicative of a chalcone skeleton, which is known for its planarity and conjugated system, contributing to its chemical reactivity and potential applications in polymer synthesis and material science.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of acrylate compounds is generally characterized by spectroscopic methods such as FT-IR, NMR, and X-ray crystallography. For example, the related compound in paper was characterized by FT-IR, 1H-NMR, and X-ray single-crystal diffraction, confirming the presence of functional groups and providing detailed geometric parameters. The planarity of the chalcone skeleton and the coplanar arrangement of the molecule are typical features that can be expected in (E)-ethyl 3-(4-hydroxyphenyl)acrylate as well.
Chemical Reactions Analysis
Acrylate compounds are known for their ability to participate in various chemical reactions, particularly polymerization. For instance, the monomer in paper underwent atom transfer radical polymerization (ATRP), a controlled method that allows for the synthesis of polymers with defined molecular weights and architectures. The presence of a hydroxy group in (E)-ethyl 3-(4-hydroxyphenyl)acrylate could offer additional reactivity, potentially enabling post-polymerization modifications or crosslinking reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of acrylate compounds are influenced by their molecular structure. The conjugated system and the presence of polar functional groups typically result in compounds with significant optical properties, which can be analyzed using vibrational spectroscopy, as seen in paper . Theoretical calculations, such as DFT, can predict the electronic properties, including HOMO and LUMO energies, which are crucial for understanding the reactivity and stability of the compound. The crystalline structure, as reported in paper , provides insight into the solid-state properties, which are important for material applications.
Scientific Research Applications
Skin Sensitization Potency : A study compared the skin sensitization potency of different acrylates, including ethyl acrylate, using the local lymph node assay (LLNA). It was found that these compounds have some potential to cause skin sensitization. Ethyl acrylate was classified as a weak sensitizer (Dearman et al., 2007).
Chemical Synthesis Applications : A novel one-pot, three-component Wittig–SNAr approach to synthesize ethyl (E)-3-acrylates, including ethyl (E)-3-(4-hydroxyphenyl)acrylate, was developed. This method is used to create intermediates for aurora 2 kinase inhibitors and is notable for its high stereoselectivity and environmentally benign conditions (Xu et al., 2015).
Vinylation in Organic Synthesis : The vinylation of 4-bromo-4′-hydroxybiphenyl with ethyl acrylate was investigated using a nickel catalyst, resulting in high selectivity for the formation of ethyl 4-(4′-hydroxyphenyl)cinnamate. This highlights its application in the field of organic synthesis (Kelkar et al., 1994).
Photoprotective Compounds : A heterocyclic compound, LQFM048, derived from (E)-ethyl acrylate, showed significant photoprotective effects and potential for development as a new sunscreen product. It also demonstrated low acute oral systemic toxicity in mice (Vinhal et al., 2016).
Polymer-Based Drug Release : Ethyl acrylate was used in the synthesis of crosslinked polymeric hydrogels for drug release studies. This research is significant in the development of drug delivery systems (Arun & Reddy, 2005).
Polymer Synthesis and Metal Complexes : The synthesis of 3-Acetyl-4-hydroxyphenyl acrylate and its polymerization to form polymeric-metal complexes was studied. This illustrates the compound's application in creating novel polymers with potential industrial applications (Nanjundan et al., 2004).
Corrosion Inhibition : Certain chalcone derivatives of ethyl acrylate have been studied for their corrosion inhibition properties on mild steel in hydrochloric acid solutions, highlighting their application in industrial maintenance (Lgaz et al., 2017).
Anticancer Properties : The sodium salt of a derivative of ethyl (E)-3-(4-hydroxyphenyl)acrylate showed potential anticancer effects against Ehrlich Ascites Carcinoma cells in mice, indicating its application in cancer research (Mohammed et al., 2021).
Chemical Binding Studies : Ethyl 2-cyanoacrylate, a related compound, has been studied for its covalent binding to human hemoglobin, useful for biological monitoring of exposure to acrylates (Jeppsson et al., 2010).
Single-Chain Folding in Water : Amphiphilic copolymers including ethyl acrylate derivatives have been studied for their single-chain folding in water, useful in drug delivery and sensor applications (Wang et al., 2018).
properties
IUPAC Name |
ethyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8,12H,2H2,1H3/b8-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQCEVXVQCPESC-VMPITWQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501341775 | |
Record name | p-Coumaric acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501341775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-Ethyl 3-(4-hydroxyphenyl)acrylate | |
CAS RN |
2979-06-8, 7362-39-2 | |
Record name | NSC408777 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408777 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | p-Coumaric acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501341775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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